2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitrogen in the piperidine ring and the sulfur in the benzylthio group could potentially introduce interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzylthio group might undergo reactions typical of aromatic compounds, while the piperidine ring could participate in reactions involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could affect its solubility in different solvents .Scientific Research Applications
Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These derivatives were synthesized through amidation and 1,3-dipolar cycloaddition reactions. The compounds demonstrated promising corrosion prevention efficiencies in acidic and mineral oil mediums, highlighting their potential as corrosion inhibitors in various industrial applications (Yıldırım & Cetin, 2008).
Clinical Candidate Development
Another study discovered an aqueous-soluble potent inhibitor, "2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride" (K-604), for human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). This compound was identified as a clinical candidate due to its significant selectivity and potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis and Characterization of Novel Compounds
Research by Samimi et al. (2010) focused on the synthesis and dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide. This study highlights the efficient preparation methods and the interesting dynamic NMR properties of the product, contributing to the broader knowledge of organic synthesis and characterization (Samimi et al., 2010).
Electrochemical Oxidation Studies
An electrocatalytic method was developed for oxidizing primary alcohols and aldehydes to the corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. This method is significant for its mild conditions and potential applications in synthesizing precursors for medications and other chemical compounds (Rafiee et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-18-9-7-14(8-10-18)11-17-16(19)13-20-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXURYNTMGDHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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